JNJ-10198409
JNJ-10198409
Inhibition of the tyrosine kinase activity of growth factor receptors such as the platelet-derived growth factor (PDGF-BB) receptor can have potent antiangiogenic and antiproliferative activity. JNJ-10198409 is a small molecule inhibitor of platelet-derived growth factor (PDGF-BB) tyrosine kinase with an IC50 value of 4.2 nM when tested in human coronary artery smooth muscle cells. JNJ-10198409 is a competitive antagonist of the ATP binding and hydrolysis at this receptor, resulting in a dose dependent inhibition of tumor growth and angiogenesis.
JNJ-10198409, also known as RWJ-540973, is an inhibitor of PDGF-BB tyrosine kinase with an IC50 value of 4.2 nM. JNJ-10198409 is a competitive antagonist of the ATP binding and hydrolysis at this receptor, resulting in a dose dependent inhibition of tumor growth and angiogenesis.
JNJ-10198409, also known as RWJ-540973, is an inhibitor of PDGF-BB tyrosine kinase with an IC50 value of 4.2 nM. JNJ-10198409 is a competitive antagonist of the ATP binding and hydrolysis at this receptor, resulting in a dose dependent inhibition of tumor growth and angiogenesis.
Brand Name:
Vulcanchem
CAS No.:
627518-40-5
VCID:
VC0531263
InChI:
InChI=1S/C18H16FN3O2/c1-23-15-7-10-6-14-17(13(10)9-16(15)24-2)21-22-18(14)20-12-5-3-4-11(19)8-12/h3-5,7-9H,6H2,1-2H3,(H2,20,21,22)
SMILES:
COC1=C(C=C2C(=C1)CC3=C2NN=C3NC4=CC(=CC=C4)F)OC
Molecular Formula:
C18H16FN3O2
Molecular Weight:
325.3 g/mol
JNJ-10198409
CAS No.: 627518-40-5
Cat. No.: VC0531263
Molecular Formula: C18H16FN3O2
Molecular Weight: 325.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Inhibition of the tyrosine kinase activity of growth factor receptors such as the platelet-derived growth factor (PDGF-BB) receptor can have potent antiangiogenic and antiproliferative activity. JNJ-10198409 is a small molecule inhibitor of platelet-derived growth factor (PDGF-BB) tyrosine kinase with an IC50 value of 4.2 nM when tested in human coronary artery smooth muscle cells. JNJ-10198409 is a competitive antagonist of the ATP binding and hydrolysis at this receptor, resulting in a dose dependent inhibition of tumor growth and angiogenesis. JNJ-10198409, also known as RWJ-540973, is an inhibitor of PDGF-BB tyrosine kinase with an IC50 value of 4.2 nM. JNJ-10198409 is a competitive antagonist of the ATP binding and hydrolysis at this receptor, resulting in a dose dependent inhibition of tumor growth and angiogenesis. |
|---|---|
| CAS No. | 627518-40-5 |
| Molecular Formula | C18H16FN3O2 |
| Molecular Weight | 325.3 g/mol |
| IUPAC Name | N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine |
| Standard InChI | InChI=1S/C18H16FN3O2/c1-23-15-7-10-6-14-17(13(10)9-16(15)24-2)21-22-18(14)20-12-5-3-4-11(19)8-12/h3-5,7-9H,6H2,1-2H3,(H2,20,21,22) |
| Standard InChI Key | ZDNURMVOKAERHZ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)CC3=C2NN=C3NC4=CC(=CC=C4)F)OC |
| Canonical SMILES | COC1=C(C=C2C(=C1)CC3=C2NN=C3NC4=CC(=CC=C4)F)OC |
| Appearance | Solid powder |
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